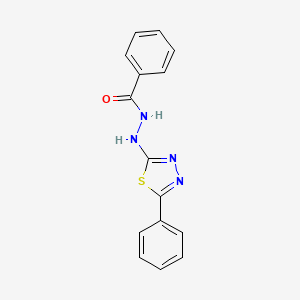
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiadiazole ring fused with a phenyl group and a benzohydrazide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrazine, carbon disulfide, and potassium thiocyanate. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can lead to the formation of hydrazine derivatives, while the reaction with carbon disulfide can produce thiadiazole derivatives.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising results as an antimicrobial and anticancer agent . The compound’s ability to inhibit the growth of certain cancer cell lines and its antimicrobial properties make it a valuable candidate for further research and development in these areas.
Mechanism of Action
The mechanism of action of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells.
Comparison with Similar Compounds
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide can be compared with other 1,3,4-thiadiazole derivatives, such as N-(4-nitrophenyl)acetohydrazonoyl bromide and N-phenylbenzohydrazonoyl chloride . These compounds share similar structural features but differ in their biological activities and chemical properties. The unique combination of the thiadiazole ring with the phenyl and benzohydrazide groups in this compound contributes to its distinct biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
13229-05-5 |
|---|---|
Molecular Formula |
C15H12N4OS |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
N'-(5-phenyl-1,3,4-thiadiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C15H12N4OS/c20-13(11-7-3-1-4-8-11)16-18-15-19-17-14(21-15)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,18,19) |
InChI Key |
UPBBTEPDSZJLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


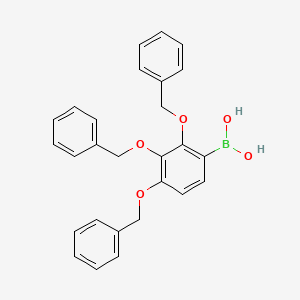
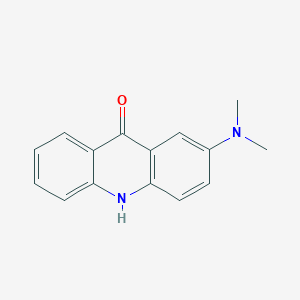
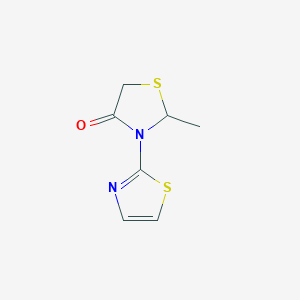
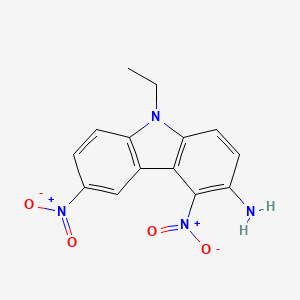
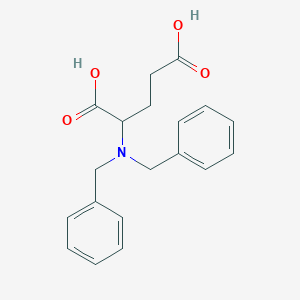


![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
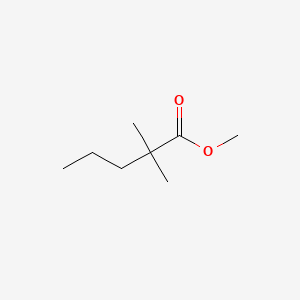


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


